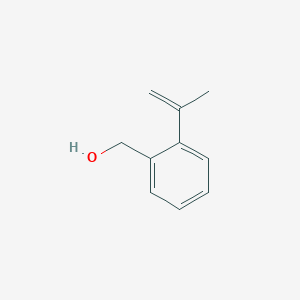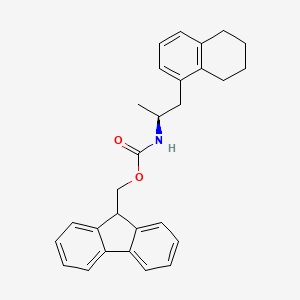
(9H-Fluoren-9-yl)methyl (S)-(1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-Fluoren-9-yl)methyl (S)-(1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl)carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenyl group, a tetrahydronaphthalenyl group, and a carbamate functional group. The presence of these groups contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (S)-(1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorenylmethyl Intermediate: The fluorenylmethyl group can be introduced through a reaction between fluorene and a suitable alkylating agent under basic conditions.
Introduction of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group can be synthesized via hydrogenation of naphthalene, followed by functionalization to introduce the desired substituents.
Carbamate Formation: The final step involves the reaction of the fluorenylmethyl intermediate with the tetrahydronaphthalenyl derivative in the presence of a carbamoylating agent, such as phosgene or a suitable isocyanate, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for hydrogenation steps, continuous flow reactors for alkylation, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(9H-Fluoren-9-yl)methyl (S)-(1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Carbamate derivatives with different substituents.
科学研究应用
(9H-Fluoren-9-yl)methyl (S)-(1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (9H-Fluoren-9-yl)methyl (S)-(1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system being studied.
相似化合物的比较
Similar Compounds
(9H-Fluoren-9-yl)methyl (S)-(1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl)carbamate: shares similarities with other carbamate derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the fluorenyl and tetrahydronaphthalenyl groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO2/c1-19(17-21-11-8-10-20-9-2-3-12-22(20)21)29-28(30)31-18-27-25-15-6-4-13-23(25)24-14-5-7-16-26(24)27/h4-8,10-11,13-16,19,27H,2-3,9,12,17-18H2,1H3,(H,29,30)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTGNBVXQVNKIK-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC2=C1CCCC2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC2=C1CCCC2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
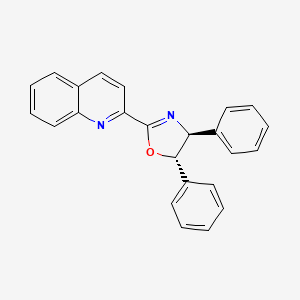
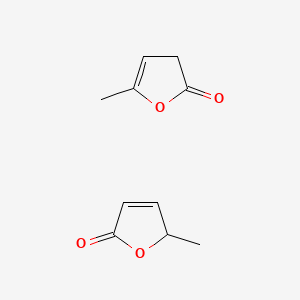
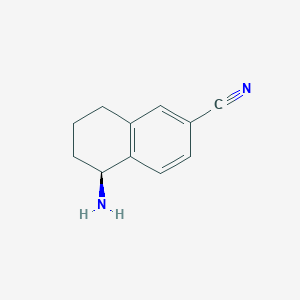
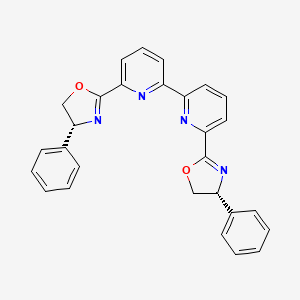
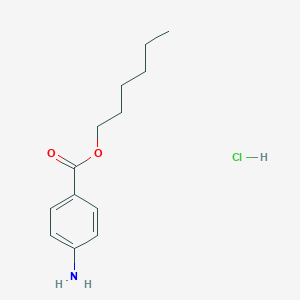
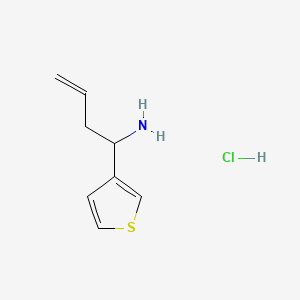
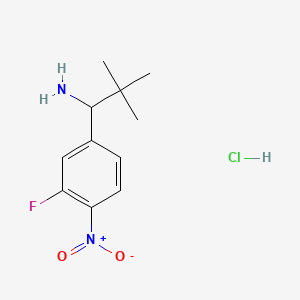
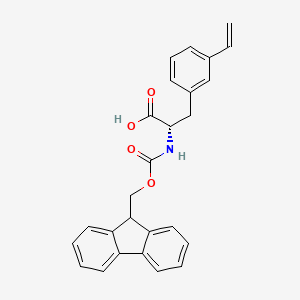
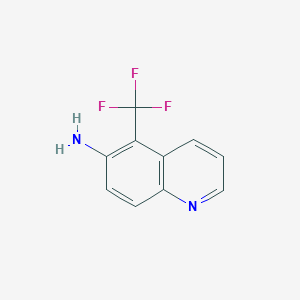
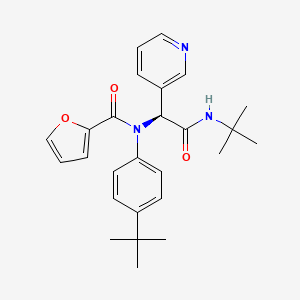
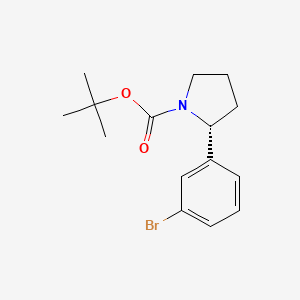
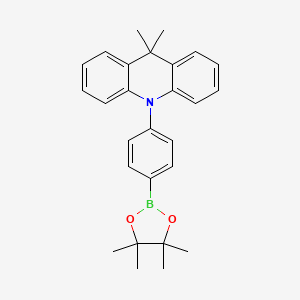
![5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B8181933.png)
